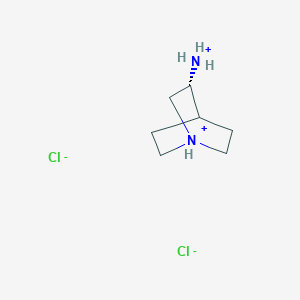

(R)-3-Aminoquinuclidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (R)-3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoquinuclidine dihydrochloride is a chiral bicyclic amine of significant interest in pharmaceutical research and development, primarily serving as a crucial building block in the synthesis of various bioactive molecules. Its rigid quinuclidine core and the stereochemistry of the amino group at the C-3 position are pivotal for its application in designing compounds targeting the central nervous system. This technical guide provides a comprehensive overview of the structural properties of this compound, summarizing its physical, and spectroscopic characteristics. Detailed, generalized experimental protocols for its structural elucidation via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are also presented.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆Cl₂N₂ | |

| Molecular Weight | 199.12 g/mol | [1][2] |

| Melting Point | >300 °C (decomposes) | [2][3] |

| Appearance | White to beige powder/solid | [1] |

| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in H₂O) | [2] |

| CAS Number | 123536-14-1 |

Spectroscopic Properties

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of the parent compound, 3-Aminoquinuclidine dihydrochloride, shows characteristic signals for the protons of the bicyclic ring system.[4]

¹³C NMR: The carbon NMR spectrum provides insights into the different carbon environments within the molecule. A reference to the ¹³C NMR spectrum of 3-Aminoquinuclidine dihydrochloride is available.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds. Commercial suppliers confirm that the infrared spectrum of their product conforms to a standard. The presence of the primary amine would typically result in N-H stretching vibrations in the region of 3200-3500 cm⁻¹.[6]

Crystallographic Data

While a specific single-crystal X-ray diffraction study for this compound was not found in the public domain search, this technique remains the definitive method for determining its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocols

The following are detailed, generalized methodologies for the structural characterization of this compound.

Single-Crystal X-ray Diffraction

This technique provides precise information on the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, methanol).

-

Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the connectivity and chemical environment of atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its rigid bicyclic structure provides a well-defined scaffold for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological targets.

References

- 1. 3-Aminoquinuclidine dihydrochloride(6530-09-2) 1H NMR spectrum [chemicalbook.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. excillum.com [excillum.com]

- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 5. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Characterization of (R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its rigid bicyclic structure and stereochemistry make it a valuable intermediate for compounds targeting the central nervous system. A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing robust analytical methods, and formulating effective drug products. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its identification, purity assessment, and handling.

| Property | Value |

| Chemical Name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine dihydrochloride |

| Synonyms | (R)-(+)-3-Aminoquinuclidine dihydrochloride |

| CAS Number | 123536-14-1 |

| Molecular Formula | C₇H₁₄N₂ · 2HCl |

| Molecular Weight | 199.12 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water |

| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in H₂O) |

| pKa (Predicted) | pKa₁: ~7.5 (Amine), pKa₂: ~11.0 (Quinuclidine Nitrogen) |

| Purity (by Titration) | ≥97.5% |

Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive physicochemical characterization of a chiral intermediate like this compound. The following diagram illustrates a logical workflow, from initial identification to detailed property analysis.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols are intended as a guide and may require optimization based on available instrumentation and specific regulatory requirements.

Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of the compound.

Methodology:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. Given that the substance decomposes at high temperatures, the thermogram will also indicate the decomposition profile.

Determination of Specific Optical Rotation

Objective: To confirm the stereochemical identity and assess the enantiomeric purity.

Methodology:

-

Prepare a solution of this compound in water at a concentration (c) of 1 g/100 mL.

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument by measuring the rotation of the solvent (water) in the polarimeter cell (path length, l, typically 1 dm); this should be zero.

-

Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a controlled temperature (e.g., 20 °C).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Aqueous Solubility Determination

Objective: To quantify the solubility of the compound in water.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.

-

Express the solubility in terms of mg/mL or g/L.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants of the two basic nitrogen atoms.

Methodology:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For a diprotic base, two equivalence points will be observed. The pKa of the conjugate acids can be determined from the pH at the half-equivalence points.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the solid this compound onto the sample holder.

-

Record the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to N-H stretches (amine salt), C-H stretches (aliphatic), and other relevant vibrations. The spectrum should be consistent with the known structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the compound.

Methodology:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Add an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proton and carbon environments within the molecule. The obtained spectra should be consistent with the structure of this compound.

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. Adherence to these detailed protocols will ensure the generation of high-quality data, which is essential for its successful application in drug discovery and development.

A Technical Guide to the Synthesis of (R)-3-Aminoquinuclidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and defined stereochemistry are crucial for the efficacy of numerous therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic pathways to obtain this valuable compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their drug discovery and development endeavors.

Overview of Synthetic Strategies

Two principal strategies dominate the synthesis of enantiomerically pure this compound:

-

Asymmetric Synthesis from 3-Quinuclidinone: This is a highly efficient method that establishes the desired stereocenter early in the synthetic sequence. The process involves the reductive amination of 3-quinuclidinone with a chiral amine, typically (R)-1-phenethylamine, to form a diastereomeric mixture of N-substituted aminoquinuclidines. Subsequent separation and hydrogenolysis yield the target enantiomer.

-

Resolution of Racemic 3-Aminoquinuclidine: This classical approach involves the separation of a racemic mixture of 3-aminoquinuclidine using a chiral resolving agent. This method is effective but can be less atom-economical compared to asymmetric synthesis.

This guide will first detail the synthesis of the common precursor, 3-quinuclidinone, followed by comprehensive protocols for both the asymmetric and resolution-based pathways to this compound.

Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride

The synthesis of 3-quinuclidinone hydrochloride is a critical first step for the asymmetric synthesis pathway. A common and effective method involves a Dieckmann condensation of a piperidine-derived diester.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is adapted from established literature procedures.

Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

-

In a suitable reaction vessel, a mixture of ethyl piperidine-4-carboxylate and sodium carbonate is prepared in an appropriate solvent.

-

Methyl chloroacetate is added to the mixture.

-

The reaction mixture is heated to facilitate the condensation reaction, yielding ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

The purified diester from the previous step is subjected to a Dieckmann condensation using potassium tert-butoxide in toluene. This cyclization reaction forms the corresponding β-keto ester.

-

The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with hydrochloric acid.

-

Upon completion, the reaction mixture is worked up, and the product, 3-quinuclidinone hydrochloride, is purified by recrystallization.

Quantitative Data: Synthesis of 3-Quinuclidinone Hydrochloride

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1. Diester Formation | Ethyl piperidine-4-carboxylate | Methyl chloroacetate, Sodium carbonate | - | High |

| 2. Cyclization, Hydrolysis & Decarboxylation | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Potassium tert-butoxide, Hydrochloric acid | Toluene | Good |

Asymmetric Synthesis of this compound

This pathway offers a stereoselective route to the target compound, minimizing the need for chiral resolution. The key is the use of a chiral auxiliary to direct the stereochemical outcome of the reduction step.

Experimental Workflow

Caption: Asymmetric synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of reductive amination using a chiral auxiliary.

Step 1: Imine Formation and Diastereoselective Reduction

-

3-Quinuclidinone and a chiral amine, such as (S) or (R)-1-phenethylamine, are reacted to form the corresponding imine.[1]

-

The key reaction is the reduction of the formed imine with sodium borohydride (NaBH4).[1] This results in a diastereomeric mixture of the N-substituted 3-aminoquinuclidines.

Step 2: Separation and Deprotection

-

The diastereomers are separated using standard chromatographic techniques.

-

The desired diastereomer is then subjected to hydrogenolysis to remove the chiral auxiliary. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

The resulting (R)-3-aminoquinuclidine free base is then converted to its dihydrochloride salt.

Quantitative Data

| Step | Key Reagents | Typical Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Imine Formation & Reduction | 3-Quinuclidinone, (R)-1-Phenethylamine, NaBH4 | - | Moderate to High | - |

| Hydrogenolysis | Pd/C, H₂ | High | - | >98% |

Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

This method involves the separation of the enantiomers of racemic 3-aminoquinuclidine through the formation of diastereomeric salts with a chiral acid.

Experimental Workflow

References

The Role of (R)-3-Aminoquinuclidine Dihydrochloride: A Chiral Building Block in Modern Synthesis

(R)-3-Aminoquinuclidine dihydrochloride is a pivotal chiral synthon in the development of complex pharmaceutical agents. While sometimes broadly referred to as a chiral auxiliary, its primary role in asymmetric synthesis is that of a chiral building block, where its rigid, stereochemically defined structure is incorporated as a permanent and often functionally critical part of the final molecule. This technical guide provides an in-depth analysis of its applications, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Core Concepts: Chiral Auxiliary vs. Chiral Building Block

It is crucial to distinguish between a chiral auxiliary and a chiral building block. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed from the substrate. In contrast, a chiral building block , or synthon, is an enantiomerically pure compound that is integrated as a permanent structural component of the target molecule.[1] this compound predominantly functions as a chiral building block, with its inherent chirality being fundamental to the biological activity of the resulting drug substance.[1]

Applications in Pharmaceutical Synthesis

The rigid bicyclic structure of the quinuclidine ring system and the defined stereochemistry at the 3-position make (R)-3-aminoquinuclidine a valuable component in drug design, particularly for agents targeting the central nervous system.[2] It serves as a key intermediate in the synthesis of various therapeutically important molecules.[3]

One of the notable applications is in the synthesis of potent and selective 5-HT3 serotonin receptor antagonists, which are used to manage nausea and vomiting, particularly that induced by chemotherapy. The synthesis of these antagonists often involves the reaction of the chiral amine with a suitable electrophile to form a more complex molecular entity where the quinuclidine moiety is essential for receptor binding and pharmacological activity.

Synthesis of Chiral Thiourea Organocatalysts

While not a direct role as a chiral auxiliary, (R)-3-aminoquinuclidine can be utilized as a precursor for the synthesis of chiral organocatalysts. For instance, its enantiomer, (S)-3-aminoquinuclidine, has been used to prepare a bifunctional thiourea organocatalyst.[4] These catalysts are effective in promoting various asymmetric reactions, such as Michael additions and Friedel-Crafts alkylations.[4] The quinuclidine nitrogen acts as a basic site, while the thiourea moiety provides hydrogen-bonding activation.

// Asymmetric Reaction part sub [label="Prochiral Substrates\n(e.g., Indole, Nitrostyrene)"]; product [label="Enantiomerically Enriched\nProduct"];

catalyst -> product [label="Catalysis"]; sub -> product;

labelloc="t"; label="Synthesis and Application of a Chiral Thiourea Organocatalyst"; } Caption: Workflow for the synthesis of a chiral organocatalyst from (S)-3-aminoquinuclidine and its subsequent use in an asymmetric reaction.

Quantitative Data in Asymmetric Synthesis

The efficacy of a chiral building block or catalyst is measured by the yield and the enantiomeric excess (e.e.) of the product. The following table summarizes data from a study where a thiourea organocatalyst derived from (S)-3-aminoquinuclidine was used in asymmetric Michael additions and Friedel-Crafts alkylations.[4]

| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Michael Addition | Diethyl malonate + trans-β-nitrostyrene | 10 | Toluene/THF/CH2Cl2 | 17 (conversion) | 23 (S) |

| Friedel-Crafts Alkylation | Indole + trans-β-nitrostyrene | 10 | Toluene | 65 | 15 (S) |

| Friedel-Crafts Alkylation | Indole + trans-β-nitrostyrene | 10 | CH2Cl2 | 58 | 10 (S) |

Data sourced from a study on a derivative of (S)-3-aminoquinuclidine.[4]

Experimental Protocols

Protocol 1: Liberation of the Free Amine from this compound

This protocol describes the process of obtaining the free amine from its dihydrochloride salt, a necessary step before its use in many coupling reactions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

-

Organic solvent (e.g., chloroform, dichloromethane)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of NaOH with stirring until the pH of the solution is greater than 12.

-

Extract the aqueous layer multiple times with an organic solvent such as chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free (R)-3-aminoquinuclidine base.

Protocol 2: Synthesis of a Chiral N-Substituted (R)-3-Aminoquinuclidine Derivative (General)

This protocol provides a general method for the use of (R)-3-aminoquinuclidine as a chiral building block in a nucleophilic substitution reaction.

Materials:

-

(R)-3-Aminoquinuclidine (free base from Protocol 1)

-

An electrophile (e.g., an alkyl halide, R-X)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if necessary

-

A suitable aprotic solvent (e.g., acetonitrile, DMF)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the (R)-3-aminoquinuclidine free base in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If required, add a non-nucleophilic base to act as a proton scavenger.

-

Add the electrophile dropwise to the stirred solution at room temperature or as dictated by the reactivity of the substrate.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography, TLC, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution).

-

Perform an aqueous work-up, extracting the product into a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the final N-substituted quinuclidine derivative.

Conclusion

This compound is a valuable and versatile chiral compound in synthetic organic chemistry. Its primary and most impactful role is as a chiral building block, providing a rigid and stereochemically defined quinuclidine scaffold that is integral to the structure and function of numerous pharmaceutical agents. While not a classical chiral auxiliary, its application in the synthesis of chiral catalysts further extends its utility in the field of asymmetric synthesis. The protocols and data presented herein offer a foundational resource for researchers leveraging this important synthon in their drug discovery and development endeavors.

References

Spectroscopic and Mechanistic Insights into (R)-3-Aminoquinuclidine Dihydrochloride and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and stereochemistry are pivotal in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of the available spectroscopic data for this compound and explores the mechanistic pathways of its derivatives, offering valuable insights for researchers in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.00 | m | CH-N |

| ~3.87 | m | CH₂-N |

| ~3.45 | m | CH-NH₂ |

| ~3.41 | m | CH₂-N |

| ~3.35 | m | CH₂-N |

| ~2.50 | m | CH |

| ~2.15 | m | CH₂ |

| ~2.09 | m | CH₂ |

Note: Data sourced from publicly available spectra. Assignments are putative and based on the quinuclidine ring structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 48.4 | C3 |

| 46.1 | C2, C6 |

| 24.3 | C4 |

| 20.0 | C5, C7 |

Note: Data sourced from public spectral databases. Assignments are based on the quinuclidine scaffold.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H (amine salt) | Stretching |

| 3000-2850 | C-H (alkane) | Stretching |

| 1620-1550 | N-H (amine salt) | Bending |

| 1470-1430 | C-H (alkane) | Bending |

| 1250-1020 | C-N | Stretching |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not consistently provided in the available sources. However, a general methodology for each technique is outlined below.

NMR Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker Avance series instrument.[1]

-

¹H NMR Acquisition: A standard proton experiment is performed. The spectral width is set to cover the expected chemical shift range for aliphatic amines (typically 0-10 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom. The spectral width is set to encompass the chemical shift range for aliphatic carbons (typically 0-80 ppm).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid, the IR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mechanistic Insights: Antibacterial Action of Quinuclidine Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly quaternary ammonium compounds (QACs), have demonstrated significant biological activity. The following diagram illustrates the proposed mechanism of antibacterial action for these quinuclidine-based QACs.

Caption: Proposed mechanism of antibacterial action for quaternary ammonium derivatives of 3-aminoquinuclidine.

This workflow illustrates a multi-pronged attack on bacterial cells. The process begins with the electrostatic attraction between the positively charged QAC and the negatively charged components of the bacterial cell membrane.[2] This is followed by the insertion of the hydrophobic tails of the QAC into the lipid bilayer, leading to membrane disruption and increased permeability. This compromises the cell's integrity, causing leakage of essential cytoplasmic components and ultimately cell lysis. Concurrently, the cellular stress induced by membrane damage can lead to the generation of reactive oxygen species (ROS), which cause further damage to cellular components and contribute to cell death.

References

The Pivotal Role of (R)-3-Aminoquinuclidine Dihydrochloride in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride, a chiral bicyclic amine, has emerged as a crucial building block in the synthesis of a new generation of pharmaceuticals. Its rigid structure and stereospecific properties make it an invaluable scaffold for developing potent and selective therapeutic agents, particularly in the realm of neurological and gastrointestinal disorders. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The unique three-dimensional structure of this compound provides a fixed orientation for substituent groups, which is a critical factor in designing drugs with high affinity and selectivity for their biological targets.[1] This chiral intermediate is most notably utilized in the synthesis of serotonin 5-HT3 receptor antagonists and has shown potential in the development of acetylcholinesterase inhibitors for neurodegenerative diseases.[2] Its utility extends to acting as a chiral auxiliary in asymmetric synthesis, a testament to its versatility in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂·2HCl | [3] |

| Molecular Weight | 199.12 g/mol | [3] |

| CAS Number | 123536-14-1 | [3] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Freely soluble in water, soluble in methanol | [3] |

| Optical Rotation | [α]²⁰/D +24° (c=1 in H₂O) | |

| Appearance | White to off-white crystalline powder | [3] |

Applications in Drug Discovery

The primary application of this compound lies in its role as a key structural motif in drugs targeting the central and peripheral nervous systems.

Serotonin 5-HT3 Receptor Antagonists

(R)-3-Aminoquinuclidine is a core component of several potent 5-HT3 receptor antagonists. These drugs are primarily used to manage nausea and vomiting associated with chemotherapy and postoperative recovery. The quinuclidine nitrogen provides a crucial basic center for interaction with the receptor.

One of the most successful drugs synthesized from this building block is Palonosetron . Palonosetron exhibits a high binding affinity for the 5-HT3 receptor, with a reported Ki value of approximately 0.17 nM to 0.22 nM.[3] Clinical trials have demonstrated its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).

Another notable 5-HT3 receptor antagonist developed from a quinuclidine scaffold is Vofopitant . While its clinical development was discontinued, it demonstrated high affinity for the neurokinin-1 (NK1) receptor with pKi values of 9.5 in rats and 10.6 in humans.

Quantitative Comparison of Quinuclidine-Based 5-HT3 Receptor Antagonists:

| Compound | Target | Binding Affinity (Ki/pKi) | Clinical Phase |

| Palonosetron | 5-HT3 Receptor | 0.17 - 0.22 nM | Approved |

| Vofopitant | NK1 Receptor | pKi = 9.5 (rat), 10.6 (human) | Discontinued |

Acetylcholinesterase Inhibitors

Derivatives of (R)-3-Aminoquinuclidine are being explored as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The quinuclidine moiety can interact with the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule can bind to the catalytic active site (CAS), leading to potent inhibition.

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the quinuclidine ring and the nature of the linker to an aromatic moiety are critical for inhibitory activity.

Inhibitory Activity of a Novel Quinuclidine-based AChE Inhibitor:

| Compound | Target | IC₅₀ |

| Dipiperidine derivative 4 | AChE | 8.48 ± 0.02 (pIC₅₀) |

Key Signaling Pathways

Serotonin 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin leads to the opening of the channel and a rapid influx of cations (Na⁺, K⁺, Ca²⁺), resulting in neuronal depolarization. 5-HT3 receptor antagonists, such as palonosetron, competitively block this binding, thereby preventing the initiation of the signaling cascade that leads to nausea and vomiting.

Figure 1: Serotonin 5-HT3 Receptor Signaling Pathway and Palonosetron Inhibition.

Acetylcholinesterase Inhibition Pathway

Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Acetylcholinesterase inhibitors prevent this degradation, leading to an increased concentration and prolonged action of acetylcholine. This is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

References

- 1. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of (R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a chiral bicyclic amine that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid structure and basic nitrogen atom make it a valuable synthon for introducing the quinuclidine moiety into potential drug candidates, particularly in the field of neuroscience. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its purity, reactivity, and, ultimately, the successful synthesis of target molecules. This guide provides a comprehensive overview of the stability profile and recommended handling of this compound.

Physicochemical Properties and Recommended Storage

This compound is typically supplied as a white to off-white or beige powder.[1][2] It is a salt, which generally confers greater stability and ease of handling compared to the free base. Key physicochemical properties and storage recommendations are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | [1][2] |

| CAS Number | 123536-14-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄N₂ · 2HCl | [4] |

| Molecular Weight | 199.12 g/mol | [3][4] |

| Appearance | White to off-white/beige powder/solid | [2][3][4] |

| Melting Point | >300 °C (decomposes) | [2] |

| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in H₂O) | [2][4] |

| Solubility | Soluble in water | [2] |

| Recommended Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6] |

| Stability | Stable under normal conditions. |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation data for this compound is not extensively published, the following protocols, based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are recommended for a comprehensive stability assessment.[7][8]

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method should be able to separate the intact this compound from any potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

-

Column Temperature: 25-30 °C

-

Flow Rate: 1.0 mL/min

Thermal Stability (Solid State)

Objective: To evaluate the effect of elevated temperatures on the solid-state stability of the compound.

Protocol:

-

Place accurately weighed samples of this compound in separate, loosely capped glass vials.

-

Expose the vials to a constant temperature in a calibrated oven at 40°C, 60°C, and 80°C.[8]

-

As a control, store a sample at the recommended long-term storage condition (e.g., 25°C/60% RH).

-

Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

At each time point, dissolve the samples in a suitable solvent (e.g., water or mobile phase) to a known concentration.

-

Analyze the samples by the stability-indicating HPLC method to determine the purity and identify any degradation products.

Photostability

Objective: To assess the stability of the compound when exposed to light.

Protocol:

-

Place accurately weighed samples of the solid compound in chemically inert, transparent containers.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A xenon lamp or a suitable fluorescent lamp can be used.[10][11]

-

To differentiate between light- and heat-induced degradation, a parallel set of samples should be wrapped in aluminum foil to serve as dark controls and stored under the same temperature conditions.[9]

-

After the exposure period, dissolve the samples in a suitable solvent to a known concentration.

-

Analyze the samples and the dark controls by the stability-indicating HPLC method.

Hydrolytic Stability (in Solution)

Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water (neutral)

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Store the solutions in sealed vials at an elevated temperature (e.g., 60°C), protected from light.

-

Withdraw samples at various time points (e.g., 0, 6, 12, 24, and 48 hours).

-

Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analyze the samples by the stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidation.

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.[12]

-

Maintain the solution at room temperature, protected from light.

-

Collect samples at different time intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Analyze the samples by the stability-indicating HPLC method.

Summary of Potential Stability Data

| Stress Condition | Parameters | Time | Assay of this compound (%) | Major Degradation Products (% Peak Area) |

| Thermal (Solid) | 80°C | 8 weeks | 98.5 | Impurity A (0.8%), Impurity B (0.7%) |

| Photostability | 1.2 million lux hours, 200 W h/m² | - | >99.5 | Not Detected |

| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 48 hours | 99.2 | Impurity C (0.5%) |

| Hydrolysis (Neutral) | Water, 60°C | 48 hours | >99.8 | Not Detected |

| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 48 hours | 97.8 | Impurity D (1.5%), Impurity E (0.7%) |

| Oxidation | 3% H₂O₂, RT | 24 hours | 96.5 | Impurity F (2.1%), Impurity G (1.4%) |

Signaling Pathway and Experimental Workflow

This compound is a chiral building block. Its enantiomer, (S)-3-aminoquinuclidine, is a key precursor in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The 5-HT3 receptor is a ligand-gated ion channel, and its signaling pathway is relevant to the application of quinuclidine-based therapeutics.

Caption: 5-HT3 Receptor Signaling Pathway and Point of Antagonism.

A generalized workflow for the synthesis of a quinuclidine-based therapeutic, using this compound as a starting material, involves several key steps from the initial reaction to the final purification and analysis.

Caption: Generalized Workflow for Quinuclidine-Based Drug Synthesis.

Conclusion

This compound is a stable compound under recommended storage conditions. However, as with any reactive chemical intermediate, its stability can be compromised by exposure to harsh conditions. The provided protocols for forced degradation studies offer a framework for researchers to thoroughly evaluate its stability profile and to develop robust analytical methods for its quality control. Understanding the potential degradation pathways is crucial for ensuring the integrity of this key building block in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. (S)-(-)-3-Aminoquinuclidine Dihydrochloride | 119904-90-4 | TCI Deutschland GmbH [tcichemicals.com]

- 6. 3-Aminoquinuclidine dihydrochloride | CAS#:6530-09-2 | Chemsrc [chemsrc.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. database.ich.org [database.ich.org]

- 9. ikev.org [ikev.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in pharmaceutical research and development, particularly in the synthesis of therapeutic agents targeting the central nervous system.[1][2] Its physicochemical properties, especially its solubility in various solvents, are critical for its application in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in the pharmaceutical development workflow.

Solubility Profile

The dihydrochloride salt form of (R)-3-Aminoquinuclidine significantly influences its solubility, rendering it highly soluble in polar solvents.[3][4] The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | H₂O | Protic | >100 mg/mL | Freely Soluble | [5] |

| Methanol | CH₃OH | Protic | - | Soluble | [3][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | - | Soluble (may require heating/sonication) | [6][7] |

| Ethanol | C₂H₅OH | Protic | No data available | - | |

| Isopropanol | C₃H₈O | Protic | No data available | - | |

| Acetonitrile | CH₃CN | Aprotic Polar | No data available | - | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic Polar | No data available | - | |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | No data available | - | |

| Chloroform | CHCl₃ | Non-polar | No data available | - | |

| Toluene | C₇H₈ | Non-polar | No data available | - |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of this compound, adapted from the widely accepted shake-flask method.[8] This method is considered a gold standard for its reliability.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a defined period.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated and minimized.[8]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Role in Pharmaceutical Development

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][4] Its rigid bicyclic structure and the stereochemistry at the C3 position are often essential for the desired biological activity and selectivity of the final active pharmaceutical ingredient (API).[1][2] The following diagram illustrates a typical workflow where this compound is utilized.

Caption: Workflow of this compound in drug discovery.

References

The Quinuclidine Core: A Journey from Cinchona Bark to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid, bicyclic amine known formally as 1-azabicyclo[2.2.2]octane, has carved a significant niche in medicinal chemistry. Its journey from a structural component of a natural antimalarial to a privileged core in a diverse array of synthetic drugs highlights its remarkable versatility. This technical guide delves into the discovery, history, and pharmacology of quinuclidine-based compounds, providing a comprehensive resource for professionals in drug discovery and development.

Discovery and History: From Natural Origins to Synthetic Versatility

The story of quinuclidine is intrinsically linked to the history of quinine, the first effective treatment for malaria, derived from the bark of the Cinchona tree. For centuries, indigenous populations in South America utilized the bark for its fever-reducing properties. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine. The complex structure of quinine, which features the quinuclidine core, spurred significant interest in its synthesis and the development of related compounds.

A pivotal moment in the synthetic history of the quinuclidine core was the work of Vladimir Prelog in the 1930s, who developed early synthetic routes to the basic quinuclidine structure. A widely adopted and efficient method for synthesizing the key intermediate, 3-quinuclidinone, is the Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.[1][2][3] This ketone serves as a versatile precursor for a multitude of 3-substituted quinuclidine derivatives.

The development of quinuclidine-based therapeutics has seen several key milestones:

-

Aceclidine: First reported in 1960, this muscarinic agonist is used in the treatment of glaucoma.[4]

-

3-Quinuclidinyl benzilate (BZ): Synthesized in 1951 by Hoffman-LaRoche during research into antispasmodic agents, BZ was later investigated as a military incapacitating agent due to its potent anticholinergic effects.

-

Cevimeline (Evoxac®): A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.[5]

-

Solifenacin (Vesicare®): A competitive muscarinic M3 receptor antagonist, approved in 2004, for the treatment of overactive bladder.[6][7]

-

Palonosetron (Aloxi®): A second-generation 5-HT3 receptor antagonist with high binding affinity, used to prevent chemotherapy-induced nausea and vomiting.[8][9]

-

Varenicline (Chantix®/Champix®): A partial agonist of the α4β2 nicotinic acetylcholine receptor, developed as a smoking cessation aid.

Physicochemical Properties and Synthetic Strategies

The quinuclidine core imparts a unique set of physicochemical properties that make it a valuable scaffold in drug design. Its high basicity (pKa of the conjugate acid is approximately 11.0) facilitates strong ionic interactions with biological targets. The rigid, caged structure reduces the entropic penalty of receptor binding and allows for the precise three-dimensional positioning of substituents.

Synthesis of the Quinuclidine Core: 3-Quinuclidinone Hydrochloride

A common and well-established method for the synthesis of the pivotal intermediate, 3-quinuclidinone hydrochloride, is through an intramolecular Dieckmann condensation.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is adapted from established literature procedures.[10]

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

-

Ethyl isonicotinate is catalytically hydrogenated to yield ethyl piperidine-4-carboxylate.

-

The resulting piperidine derivative is alkylated with ethyl chloroacetate in the presence of a base (e.g., sodium carbonate) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an appropriate solvent (e.g., toluene) is added dropwise to a refluxing suspension of a strong base, such as potassium tert-butoxide, in the same solvent under an inert atmosphere. The mixture is refluxed for several hours.

-

The reaction mixture is cooled and then acidified (e.g., with hydrochloric or sulfuric acid) to facilitate hydrolysis and decarboxylation upon heating.

-

After refluxing to complete decarboxylation, the solution is cooled and the pH is adjusted to be basic.

-

The aqueous layer is extracted with an organic solvent (e.g., chloroform).

-

The combined organic extracts are dried and the solvent is removed under reduced pressure.

-

The crude 3-quinuclidinone can be converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization.

Pharmacology of Quinuclidine-Based Compounds

Quinuclidine derivatives exhibit a broad range of pharmacological activities, primarily by targeting acetylcholine receptors (muscarinic and nicotinic) and serotonin receptors.

Muscarinic Acetylcholine Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Table 1: Binding Affinities (Ki) of Quinuclidine-Based Muscarinic Receptor Modulators

| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Reference(s) |

| (S)-Aceclidine | 150 | 45 | 120 | 60 | 180 | [11] |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | [8][12] |

Table 2: Functional Potencies (EC50) of Quinuclidine-Based Muscarinic Agonists

| Compound | Receptor | Assay Type | EC50 (nM) | Reference(s) |

| (S)-Aceclidine | M1 | Functional Assay | 130 | [11] |

| (S)-Aceclidine | M2 | Functional Assay | 30 | [11] |

| (S)-Aceclidine | M3 | Functional Assay | 100 | [11] |

| (S)-Aceclidine | M4 | Functional Assay | 40 | [11] |

| (S)-Aceclidine | M5 | Functional Assay | 160 | [11] |

| Cevimeline | M1 | Inositol Phosphate Production | 23 | [13] |

| Cevimeline | M3 | Inositol Phosphate Production | 48 | [13] |

Nicotinic Acetylcholine Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses.

Table 3: Binding Affinities (Ki) and Functional Potencies (EC50) of Varenicline

| Receptor Subtype | Ki (nM) | EC50 (µM) | Efficacy (vs. Acetylcholine) | Reference(s) |

| α4β2 | 0.4 | 2.3 | 13.4% (Partial Agonist) | [14][15][16] |

| α7 | 125 | 18 | 93% (Full Agonist) | [14][15][16] |

Serotonin Receptor Antagonists

Palonosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is also a ligand-gated ion channel.

Table 4: Binding Affinity of Palonosetron

| Receptor | Ki (nM) | Reference(s) |

| 5-HT3 | 0.22 | [17] |

Key Experimental Protocols

The characterization of quinuclidine-based compounds relies on a variety of in vitro assays to determine their affinity and functional activity at their respective targets.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This is a generalized protocol based on common practices in the field.[11][18]

-

Membrane Preparation: Cells stably expressing the desired human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are homogenized, and a crude membrane preparation is obtained through centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Quantification: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Experimental Protocol: GTPγS Binding Assay for G-Protein Coupled Receptors

This assay measures the activation of G-proteins, a key step in GPCR signaling.[4][14][19]

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Cell membranes are incubated with GDP and varying concentrations of the agonist test compound in a 96-well plate.

-

Initiation: The reaction is initiated by the addition of [35S]-GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: The plate is incubated to allow for [35S]-GTPγS binding to activated G-proteins.

-

Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax values of the agonist.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[20][21][22]

-

Cell Preparation: Cells expressing the target Gq-coupled receptor (e.g., M1 or M3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the agonist test compound are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

Conclusion

The quinuclidine core has proven to be a remarkably fruitful scaffold in the development of a wide range of therapeutic agents. Its unique structural and physicochemical properties have enabled the design of potent and selective modulators of key biological targets. From its origins in the Cinchona alkaloids to its central role in modern medicinal chemistry, the journey of quinuclidine-based compounds underscores the power of natural product-inspired drug discovery and the ongoing innovation in synthetic and pharmacological sciences. This guide provides a foundational resource for researchers seeking to further explore and exploit the therapeutic potential of this privileged structural motif.

References

- 1. benchchem.com [benchchem.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cevimeline - Wikipedia [en.wikipedia.org]

- 6. Solifenacin - Wikipedia [en.wikipedia.org]

- 7. About solifenacin - NHS [nhs.uk]

- 8. Palonosetron hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Palonosetron - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. WO2012175119A1 - Process for the preparation of solifenacin and salts thereof - Google Patents [patents.google.com]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. bu.edu [bu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for N-alkylation of (R)-3-Aminoquinuclidine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-Aminoquinuclidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a precursor to 5-HT3 receptor antagonists. The N-alkylation of this molecule is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the N-alkylation of (R)-3-Aminoquinuclidine dihydrochloride, focusing on two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical method for forming carbon-nitrogen bonds, involving the reaction of an amine with an alkyl halide.[1][2] Since the starting material is a dihydrochloride salt, a base is required to liberate the free amine for the nucleophilic substitution reaction to proceed. Care must be taken to avoid overalkylation, which can be a common side reaction.[1][2]

Experimental Protocol:

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) or a non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the base (2.5 - 3.0 eq.) to the solution. The use of at least two equivalents of base is necessary to neutralize the dihydrochloride and the acid generated during the reaction.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the free amine.

-

Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the stirring solution.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation:

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | ACN | 25 | 12 | 75-85 |

| Benzyl Bromide | DIPEA | DMF | 50 | 8 | 80-90 |

| Ethyl Bromide | Cs₂CO₃ | THF | 60 | 16 | 70-80 |

Workflow Diagram:

Caption: Experimental workflow for direct N-alkylation.

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and selective method for N-alkylation that proceeds via an intermediate imine, which is then reduced to the amine.[3][4] This method is often preferred in pharmaceutical chemistry due to its milder conditions and reduced risk of overalkylation.[4][5]

Experimental Protocol:

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) to neutralize the dihydrochloride salt.

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.

-

Add the base (2.2 eq.) to the suspension and stir until the solid dissolves.

-

Add the aldehyde or ketone (1.0 - 1.2 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add the reducing agent (1.5 eq.) portion-wise to the stirring solution. If the reaction is exothermic, control the temperature with an ice bath.

-

Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Formaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 85-95 |

| Benzaldehyde | NaBH₃CN | MeOH | 25 | 16 | 80-90 |

| Acetone | NaBH(OAc)₃ | DCM | 25 | 24 | 75-85 |

Workflow Diagram:

Caption: Experimental workflow for reductive amination.

The N-alkylation of this compound can be successfully achieved through both direct alkylation and reductive amination. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the molecule. Reductive amination is often the preferred method due to its high selectivity and mild reaction conditions. The protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of (R)-3-Aminoquinuclidine Dihydrochloride in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-3-Aminoquinuclidine dihydrochloride as a chiral building block in solid-phase synthesis (SPS). The unique structural properties of this bicyclic amine make it a valuable component in the synthesis of diverse compound libraries, particularly for drug discovery targeting the central nervous system.[1]

Introduction

(R)-3-Aminoquinuclidine is a versatile chiral amine widely employed in pharmaceutical development as a key structural motif for neurologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, which is advantageous for structure-activity relationship (SAR) studies. Solid-phase synthesis offers a streamlined approach for the multi-step preparation of compound libraries, simplifying purification and handling.[2]

This document outlines the procedures for the immobilization of (R)-3-Aminoquinuclidine onto a solid support, subsequent on-resin modification, and final cleavage and purification of the target compound.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | e.g., Sigma-Aldrich | ≥98% purity |

| 2-Chlorotrityl chloride resin | e.g., Novabiochem | 100-200 mesh |

| Diisopropylethylamine (DIEA) | e.g., Sigma-Aldrich | Reagent grade |

| N,N-Dimethylformamide (DMF) | e.g., Fisher Scientific | Anhydrous |

| Dichloromethane (DCM) | e.g., Fisher Scientific | Anhydrous |

| Acetic Anhydride | e.g., Sigma-Aldrich | Reagent grade |

| Pyridine | e.g., Sigma-Aldrich | Anhydrous |

| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent grade |

| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | Reagent grade |

| Diethyl ether | e.g., Fisher Scientific | Anhydrous |

| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC grade |

| Water | - | Deionized |

Experimental Protocols

Immobilization of (R)-3-Aminoquinuclidine on 2-Chlorotrityl Chloride Resin

This protocol describes the coupling of (R)-3-Aminoquinuclidine to 2-chlorotrityl chloride resin. The dihydrochloride salt must be neutralized in situ to the free amine for the reaction to proceed.

Procedure:

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading capacity typically 1.0-1.6 mmol/g) in 10 mL of anhydrous DCM in a fritted reaction vessel for 30 minutes with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading capacity) in a minimal amount of anhydrous DMF. Add 6 equivalents of DIEA to neutralize the hydrochloride salt.

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of neutralized (R)-3-Aminoquinuclidine to the resin. Add an additional 5 mL of anhydrous DMF to ensure the resin is fully solvated.

-

Reaction Incubation: Agitate the reaction mixture at room temperature for 4 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

-

Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Final Wash: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL). Dry the resin under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Resin Loading (Initial) | 1.2 mmol/g |

| Equivalents of Amine Used | 3.6 mmol |

| Equivalents of DIEA Used | 7.2 mmol |

| Achieved Loading | 0.95 mmol/g (approx. 79% yield) |

Note: Loading efficiency can be determined by Fmoc-quantification if an Fmoc-protected analogue is used, or by cleavage of a sample of the resin and subsequent analysis.

On-Resin Acylation of Immobilized (R)-3-Aminoquinuclidine

This protocol provides an example of a subsequent synthetic step, in this case, the acylation of the secondary amine on the resin-bound quinuclidine.

Procedure:

-